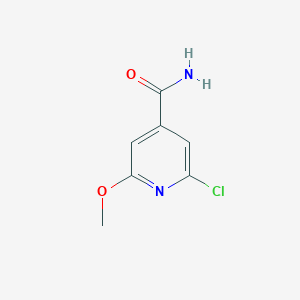

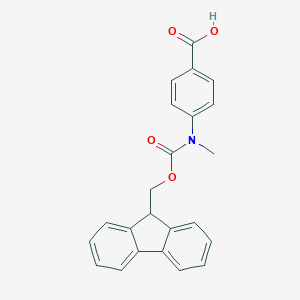

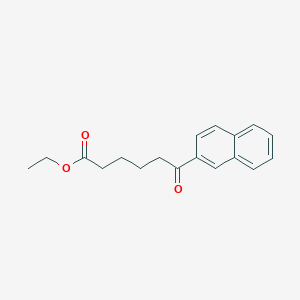

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzoic acid, with a fluorenylmethoxycarbonyl (Fmoc) group and a methylamino group attached . The Fmoc group is a common protecting group used in peptide synthesis.

Synthesis Analysis

The synthesis of similar compounds typically involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.Molecular Structure Analysis

The molecular structure of similar compounds consists of a fluorenyl group (a polycyclic aromatic compound), a methoxy group (an ether), a carbonyl group (a functional group composed of a carbon atom double-bonded to an oxygen atom: C=O), and an amino group (containing a basic nitrogen atom with a lone pair: -NH2) .Chemical Reactions Analysis

The chemical reactions involving similar compounds usually involve the removal of the Fmoc protecting group, which can be achieved under mildly basic conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they are typically solid at room temperature . The exact properties such as melting point, boiling point, solubility, etc., would depend on the specific compound and its purity .科学的研究の応用

Chromatography and Mass Spectrometry

Fmoc-4-methylaminobenzoic acid could potentially be used in chromatography or mass spectrometry applications . These techniques are commonly used in analytical chemistry to separate, identify, and quantify each component in a mixture. The compound could be used as a standard or a marker in these applications.

Hydrogel Construction

Fmoc-functionalized amino acids, such as Fmoc-4-methylaminobenzoic acid, have been used to construct hydrogels . Hydrogels have a wide range of applications, including drug delivery systems, tissue engineering scaffolds, and contact lenses.

pH-Controlled Gelation

An additional Fmoc moiety in di-Fmoc-functionalized L-lysine induces pH-controlled ambidextrous gelation . This means the compound can form gels in both water and organic solvents at different pH values, which is significant among gelators. This property could be exploited in various applications, such as environmental remediation or controlled drug release.

High Thermal Stability

The hydrogels formed by Fmoc-functionalized amino acids exhibit high thermal stability, even at low concentrations . This could be beneficial in applications that require stability under high-temperature conditions.

Dye Removal Properties

The gels formed by Fmoc-functionalized amino acids have been shown to have dye removal properties . This suggests potential applications in wastewater treatment or other environmental remediation efforts.

Drug Carrier

The gels formed by Fmoc-functionalized amino acids could potentially be used as drug carriers . The ability to form gels at different pH values could be used to achieve controlled drug release in specific areas of the body.

作用機序

Target of Action

Fmoc-4-methylaminobenzoic acid, also known as 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid, is a biochemical used in proteomics research

Mode of Action

It’s worth noting that fluorenylmethyloxycarbonyl (fmoc) conjugated amino acids, such as fmoc-phenylalanine (fmoc-f), have been discovered to have antimicrobial properties specific to gram-positive bacteria . Their weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane .

Biochemical Pathways

Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting they may interact with biochemical pathways related to bacterial growth and survival.

Result of Action

Fmoc conjugated amino acids have been found to exhibit antimicrobial properties , suggesting that they may inhibit bacterial growth and survival.

Safety and Hazards

特性

IUPAC Name |

4-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO4/c1-24(16-12-10-15(11-13-16)22(25)26)23(27)28-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21H,14H2,1H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOGMQFPENTFMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590511 |

Source

|

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)benzoic acid | |

CAS RN |

160977-92-4 |

Source

|

| Record name | 4-[{[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)

![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)

![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)